molecular formula C26H29ClN6O3 B304894 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

カタログ番号 B304894
分子量: 509 g/mol
InChIキー: HMLSEECMDUIPDC-MTDXEUNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as C16, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

作用機序

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone exerts its therapeutic effects through the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Additionally, 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone also has anti-inflammatory and anti-fibrotic effects. In animal studies, 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to reduce liver fibrosis and pulmonary fibrosis.

実験室実験の利点と制限

One advantage of using 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its specificity for certain signaling pathways. This allows for targeted inhibition of specific pathways involved in disease processes. However, one limitation of using 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in humans.

将来の方向性

There are several future directions for the study of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One area of research is the development of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone for therapeutic use. Finally, the potential use of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in combination with other therapeutic agents should be investigated.
In conclusion, 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a chemical compound with potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the therapeutic potential of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone.

合成法

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone can be synthesized using a multi-step procedure. The first step involves the reaction of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base to form 2-[(2-chlorobenzyl)oxy]benzaldehyde. The second step is the reaction of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 2,6-dimorpholin-4-ylpyrimidin-4-ylhydrazine in the presence of a catalyst to form 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone.

科学的研究の応用

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to have potential as a therapeutic agent for various diseases. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and lung cancer. 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been investigated for its potential as an anti-inflammatory and anti-fibrotic agent in diseases such as liver fibrosis and pulmonary fibrosis.

特性

製品名

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

分子式

C26H29ClN6O3

分子量

509 g/mol

IUPAC名

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C26H29ClN6O3/c27-22-7-3-1-6-21(22)19-36-23-8-4-2-5-20(23)18-28-31-24-17-25(32-9-13-34-14-10-32)30-26(29-24)33-11-15-35-16-12-33/h1-8,17-18H,9-16,19H2,(H,29,30,31)/b28-18+

InChIキー

HMLSEECMDUIPDC-MTDXEUNCSA-N

異性体SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)N5CCOCC5

SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4OCC5=CC=CC=C5Cl

正規SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)N5CCOCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。